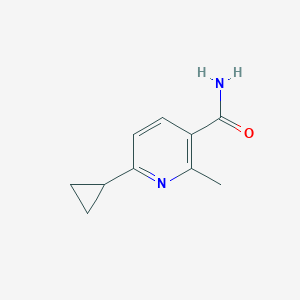

6-Cyclopropyl-2-methylnicotinamide

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-cyclopropyl-2-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-6-8(10(11)13)4-5-9(12-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |

InChI Key |

NDHATTCWEDOZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting Materials: 6-halogenated-2-methylnicotinamide (commonly 6-bromo-2-methylnicotinamide) and cyclopropylboronic acid.

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Typically potassium carbonate or cesium carbonate.

- Solvent: Mixtures of water and organic solvents like toluene or dioxane.

- Conditions: Heating under reflux or microwave irradiation to facilitate coupling.

Procedure Highlights

- The halogenated nicotinamide and cyclopropylboronic acid are combined in the presence of the palladium catalyst and base.

- The reaction mixture is heated under inert atmosphere (nitrogen or argon) to promote cross-coupling.

- Upon completion, the mixture is cooled and subjected to work-up involving extraction and purification by recrystallization or chromatography.

- The final product, 6-Cyclopropyl-2-methylnicotinamide, is obtained with high purity and yield.

Advantages

- High regioselectivity for substitution at the 6-position.

- Mild reaction conditions preserving the nicotinamide functionality.

- Scalable for industrial synthesis with optimization.

Alternative Cyclopropylation Methods

Simmons–Smith Cyclopropanation

- This classical method involves cyclopropanation of alkenes using diiodomethane and activated zinc species.

- While effective for cyclopropane ring formation, direct application to nicotinamide derivatives is limited due to the absence of suitable alkene precursors in the nicotinamide ring.

- However, this method is valuable for preparing cyclopropyl intermediates used in further functionalization steps.

Ring-Closing Reactions from Halogenated Precursors

- Cyclopropyl methyl ketone synthesis via ring-closing of 5-chloro-2-pentanone under alkaline conditions is a documented approach to generate cyclopropyl-containing building blocks.

- These intermediates can be further elaborated to nicotinamide derivatives through amide bond formation or substitution reactions.

Example Synthesis Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of 6-bromo-2-methylnicotinamide | Bromination of 2-methylnicotinamide using NBS or bromine in acetic acid | 85-90 | Halogenation at 6-position selective |

| 2. Suzuki-Miyaura coupling | 6-bromo-2-methylnicotinamide + cyclopropylboronic acid, Pd catalyst, K2CO3, toluene/H2O, reflux 12 h | 75-85 | High regioselectivity, mild conditions |

| 3. Purification | Recrystallization or silica gel chromatography | - | Ensures >98% purity |

Research Findings and Optimization

- Studies indicate that the choice of palladium catalyst and base significantly affects yield and reaction time.

- Use of palladium complexes with bulky phosphine ligands improves coupling efficiency.

- Continuous flow reactors have been explored for scale-up, enhancing reproducibility and safety.

- Purification by recrystallization from suitable solvents (e.g., ethanol/water) yields crystalline products with high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-halogenated nicotinamide, cyclopropylboronic acid, Pd catalyst | Cross-coupling | High selectivity, mild conditions, scalable | Requires halogenated precursor, palladium catalyst cost |

| Simmons–Smith Cyclopropanation | Alkenes, diiodomethane, Zn reagents | Cyclopropanation | High yield of cyclopropane rings | Limited substrate scope for nicotinamides |

| Ring-Closing of Haloketones | 5-chloro-2-pentanone, base | Intramolecular cyclization | Useful for cyclopropyl ketone intermediates | Multi-step to nicotinamide derivatives |

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry: 6-Cyclopropyl-2-methylnicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a modulator of enzymatic activity. It can be used to investigate the role of nicotinamide derivatives in various biochemical processes .

Medicine: Its structural features make it a candidate for the design of inhibitors or activators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclopropyl and methyl groups contribute to its unique binding properties, allowing it to modulate the activity of the target molecules .

Comparison with Similar Compounds

6-Methylnicotinamide: Similar structure but lacks the cyclopropyl group.

2-Methylnicotinamide: Similar structure but lacks the cyclopropyl group at the 6th position.

Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide structure.

Uniqueness: 6-Cyclopropyl-2-methylnicotinamide is unique due to the presence of both the cyclopropyl and methyl groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

6-Cyclopropyl-2-methylnicotinamide is a compound derived from nicotinamide, notable for its unique structural features that include a cyclopropyl group and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in modulating enzymatic processes and influencing various biochemical pathways relevant to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, indicating the presence of two nitrogen atoms, which play a crucial role in its biological interactions. The cyclopropyl group enhances its binding affinity to specific molecular targets, making it a candidate for further pharmacological exploration.

Research suggests that this compound acts as a modulator of enzymatic activity. Its interaction with various enzymes can lead to either inhibition or activation, depending on the context of the biochemical pathway involved. This dual functionality is particularly significant in the development of therapeutic agents aimed at treating conditions such as cancer and neurological disorders.

Enzymatic Modulation

The compound has shown promise in modulating key enzymes involved in metabolic pathways. For instance, studies indicate that derivatives of nicotinamide, including this compound, may influence pathways related to inflammation and thrombosis. Specifically, its structural similarity to other nicotinamide derivatives suggests it could enhance or inhibit the activity of cyclooxygenase enzymes, which are critical in inflammatory responses .

Case Studies

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methylnicotinamide | Methyl group at the 6-position | Lacks cyclopropyl group |

| 2-Methylnicotinamide | Methyl group at the 2-position | Lacks cyclopropyl group at the 6th position |

| Cyclopropylamine | Contains cyclopropyl group | Lacks nicotinamide structure |

The presence of both cyclopropyl and methyl groups in this compound enhances its binding properties compared to these related compounds, potentially leading to more pronounced biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.